N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide
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Description
Synthesis Analysis
The synthesis of compounds similar to N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide often involves multi-step reactions, including interactions of various precursors in specific conditions. For instance, ethyl 2-(benzo[d]thazol-2-yl)acetate reacts with arylidinemalononitrile derivatives in ethanol/TEA solution at room temperature to produce a variety of compounds, illustrating the complexity and versatility in synthesizing thiazole and pyrimidine derivatives (Mohamed, 2021).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using spectral and elemental analysis, providing insights into their complex frameworks. For example, the synthesis and structural confirmation of new heterocyclic compounds derived from ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate showcase the detailed structural analysis typical for compounds in this category (Youssef et al., 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide-like compounds involve their interactions with various reagents to form new chemical structures. For example, compounds obtained from reactions with ethyl chloroacetate or different cyanoacrylate derivatives demonstrate the compound's capability to undergo diverse chemical transformations (Gein et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. For instance, the study of 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide highlights the importance of such analyses in comprehending the compound's physical characteristics and potential applications (Jayarajan et al., 2019).
Scientific Research Applications
Novel Transformations in Thiophene Derivatives
- Research has shown novel transformations of amino and carbonyl/nitrile groups in thiophenes for thienopyrimidine synthesis. This includes the discovery that certain derivatives of thieno[2,3-d]pyrimidin-4(3H)-one and thieno[2,3-d][1,3]oxazin-4-one can be isolated (Pokhodylo et al., 2010).
Antimicrobial Properties
- Some synthesized compounds, including derivatives of N,5-Diaryl-7-Methyl-3-OXO-2,3-Dihydro-5H-[1,3]Thiazolo[3,2-a]Pyrimidine-6-Carboxamide Hydrochlorides, have shown antimicrobial activity, demonstrating their potential in developing new antibiotics or antibacterial drugs (Gein et al., 2015).
Synthesis of Heterocycles
- Research on the synthesis of various heterocyclic systems using related compounds has been conducted, indicating potential applications in the development of diverse organic compounds with possible biological significance (Youssef et al., 2011).
Biocidal Properties
- Certain derivatives of thiazolopyrimidine and its related compounds have been tested against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, showing excellent biocidal properties in some cases (Youssef et al., 2013).
Synthesis of New Heterocycles
- The compound has been used in the synthesis of novel heterocycles, indicating its versatility in organic synthesis and the potential for producing compounds with varied biological activities (Sherif et al., 1993).
Antibacterial and Anti-Inflammatory Activities
- New derivatives of pyrimidine and thiophene, synthesized from compounds similar to N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide, have shown antibacterial and anti-inflammatory activities, which is significant for medicinal chemistry (Lahsasni et al., 2018).
properties
IUPAC Name |
N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S2/c21-12(18-8-11-3-1-6-23-11)7-10-9-24-15(19-10)20-14(22)13-16-4-2-5-17-13/h1-6,9H,7-8H2,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGAUWSJPYRVDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide |
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